molecular formula C42H82O2 B12693150 Stearyl nervonoate CAS No. 87657-51-0

Stearyl nervonoate

Cat. No.: B12693150
CAS No.: 87657-51-0
M. Wt: 619.1 g/mol
InChI Key: QQVXEVINPBLMMK-ZPHPHTNESA-N
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Description

Stearyl Nervonoate is a synthetic long-chain fatty acid ester proposed for use in biochemical and materials science research. The compound's structure, featuring a stearyl (octadecyl) group, suggests potential utility as a high molecular weight lipid or wax ester. Similar stearyl compounds, such as stearyl stearate, are well-documented for their role as emollients and viscosity-controlling agents in material formulations . The high molecular weight and extreme hydrophobicity (estimated logP > 15) common to this class of compounds make them candidates for creating lipid bilayers, studying hydrophobic interactions, or serving as inert matrix components in controlled-release systems. In a research context, this compound may be investigated for its mechanism of action as a structural lipid or a precursor for more complex biomolecules. Its potential applications could span the development of synthetic membranes, lubricants, and stable emulsion systems. Researchers might also explore its use as a standard in analytical chemistry, particularly in chromatographic separation techniques for very hydrophobic molecules. Consistent with other specialized research chemicals, this product is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Handling should adhere to strict laboratory safety protocols, and all experimental applications require validation by the end-user researcher.

Properties

CAS No.

87657-51-0

Molecular Formula

C42H82O2

Molecular Weight

619.1 g/mol

IUPAC Name

octadecyl (Z)-tetracos-15-enoate

InChI

InChI=1S/C42H82O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-25-26-28-30-32-34-36-38-40-42(43)44-41-39-37-35-33-31-29-27-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-41H2,1-2H3/b19-17-

InChI Key

QQVXEVINPBLMMK-ZPHPHTNESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCC=CCCCCCCCC

Origin of Product

United States

Biosynthesis and Enzymatic Synthesis of Stearyl Nervonoate

Endogenous Biosynthesis Pathways of Nervonic Acid and Stearyl Alcohol Precursors

The in vivo formation of stearyl nervonoate relies on the independent synthesis of its two precursors: nervonic acid, a very long-chain monounsaturated fatty acid (VLC-MUFA), and stearyl alcohol, a saturated fatty alcohol. These pathways are fundamental components of lipid metabolism, particularly in neural tissues and sebaceous glands.

Nervonic acid (cis-tetracos-15-enoic acid; 24:1, n-9) is synthesized through a coordinated process of fatty acid elongation and desaturation. The pathway begins with common fatty acids and extends them to their final very long-chain length.

The primary precursor for the n-9 family of fatty acids is oleic acid (18:1, n-9), which is itself synthesized from stearic acid (18:0) by the action of Stearoyl-CoA Desaturase (SCD) enzymes. Once oleoyl-CoA is formed, it enters the microsomal fatty acid elongation system. This system involves a cycle of four enzymatic reactions that add a two-carbon unit, derived from malonyl-CoA, to the fatty acyl-CoA chain.

The key enzymes in this process are the Fatty Acid Elongases (ELOVLs). Specifically, the synthesis of C22 and C24 fatty acids, including the direct precursor to nervonic acid, is heavily dependent on the ELOVL4 enzyme, which exhibits high specificity for saturated and monounsaturated fatty acyl-CoAs of C20 length or greater. The elongation proceeds through successive cycles until the 24-carbon chain is achieved.

The table below outlines the four core reactions in each cycle of the fatty acid elongation system.

StepReactionEnzyme ClassDescription
1CondensationFatty Acid Elongase (ELOVL)A C(n) acyl-CoA condenses with malonyl-CoA to form a C(n+2) β-ketoacyl-CoA, releasing CO₂. This is the rate-limiting step.
2Reductionβ-ketoacyl-CoA Reductase (KAR)The keto group at the β-position is reduced to a hydroxyl group using NADPH as the electron donor.
3Dehydrationβ-hydroxyacyl-CoA Dehydratase (HACD)A molecule of water is removed to create a double bond, forming a C(n+2) trans-2-enoyl-CoA.
4Reductiontrans-2-enoyl-CoA Reductase (TER)The double bond is reduced using NADPH, yielding a saturated C(n+2) acyl-CoA, which can then re-enter the cycle for further elongation.

Stearyl alcohol (1-octadecanol; C18:0) is produced from its corresponding fatty acid, stearic acid. The conversion is not direct but proceeds via the activated form, stearoyl-CoA. The key enzymes responsible for this transformation are Fatty Acyl-CoA Reductases (FARs).

The FAR-catalyzed reaction is a two-step reductive process that requires a reducing agent, typically NADPH.

First Reduction: The thioester bond of stearoyl-CoA is reduced to form an intermediate aldehyde (stearaldehyde).

Second Reduction: The aldehyde is immediately reduced to the primary alcohol, stearyl alcohol.

In mammals, two primary FAR enzymes, FAR1 and FAR2, have been identified. They exhibit different substrate specificities and tissue expression patterns. FAR1 shows a preference for saturated and monounsaturated C16 and C18 acyl-CoAs, making it a key enzyme for the synthesis of cetyl alcohol and stearyl alcohol. FAR2, conversely, has a broader substrate range that includes very long-chain fatty acyl-CoAs. The activity of these enzymes is crucial for the production of fatty alcohols destined for wax ester synthesis or the formation of ether-linked lipids (plasmalogens).

The biosynthesis of both nervonic acid and stearyl alcohol is tightly regulated at the transcriptional level to meet cellular demands. The expression of genes encoding key enzymes like SCDs, ELOVLs, and FARs is controlled by a network of transcription factors sensitive to hormonal and dietary signals.

Sterol Regulatory Element-Binding Proteins (SREBPs): SREBP-1c is a master regulator of lipogenesis. When activated (e.g., by insulin), it upregulates the transcription of genes involved in fatty acid synthesis (FASN), desaturation (SCD1), and elongation (ELOVLs). This provides a coordinated increase in the pool of fatty acids available for further modification.

Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors (PPARα, PPARγ, PPARδ) act as lipid sensors. They can modulate the expression of lipid-metabolizing genes. For instance, PPARα activation can influence fatty acid catabolism but also plays a role in regulating the synthesis of specific lipid species.

The interplay between these transcription factors ensures that the synthesis of precursors like oleoyl-CoA and stearoyl-CoA is balanced with the cell's structural and energetic needs.

The table below summarizes the primary regulators and their target genes.

Transcription FactorKey Target GenesGeneral Effect on Precursor Synthesis
SREBP-1cSCD1, FASN, ELOVL6Strongly upregulates the synthesis of saturated and monounsaturated fatty acids, the foundational precursors.
PPARαELOVLs, Acyl-CoA SynthetasesModulates the balance of fatty acid synthesis, elongation, and oxidation. Can influence VLCFA availability.
PPARγSCD1, FASNPromotes lipogenesis and adipocyte differentiation, increasing the overall pool of fatty acids and their derivatives.

Enzymatic Esterification Strategies for this compound Production

Biocatalysis offers a precise and efficient alternative to traditional chemical synthesis for producing high-purity wax esters like this compound. The use of lipases under controlled conditions allows for high conversion yields with minimal environmental impact.

The synthesis of this compound is achieved through the direct esterification of nervonic acid and stearyl alcohol. Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally effective catalysts for this reaction. Although their natural function is to hydrolyze esters, the reaction is reversible. In non-aqueous or low-water environments, the equilibrium shifts strongly in favor of ester synthesis.

Key factors influencing the efficiency of lipase-catalyzed synthesis include:

Lipase (B570770) Source: Lipases from different microbial sources exhibit varying stability and specificity. Immobilized lipases, such as Candida antarctica Lipase B (CALB, often commercialized as Novozym 435) and Rhizomucor miehei Lipase (RML), are widely used due to their high thermal stability and activity in organic solvents.

Reaction Medium: The reaction can be performed in a solvent-free system, where the molten substrates themselves act as the solvent. This is an environmentally friendly approach but can be limited by the high melting points and viscosity of the long-chain substrates. Alternatively, non-polar organic solvents like hexane (B92381) or heptane (B126788) can be used to improve solubility and reduce mass transfer limitations.

Water Removal: Water is a byproduct of esterification. Its continuous removal from the reaction medium (e.g., using a vacuum, molecular sieves, or nitrogen sparging) is critical to drive the reaction towards completion and achieve high conversion yields.

Molar Ratio and Temperature: Optimizing the molar ratio of nervonic acid to stearyl alcohol and the reaction temperature is essential. An excess of one reactant (typically the less expensive alcohol) can increase the yield. The temperature is chosen to balance a high reaction rate with the thermal stability of the lipase.

The following table presents representative data from studies on the enzymatic synthesis of long-chain wax esters.

Lipase (Source/Form)SubstratesMolar Ratio (Acid:Alcohol)Reaction MediumTemperature (°C)Key Outcome (Conversion %)
Novozym 435 (C. antarctica B, immobilized)Nervonic Acid : Stearyl Alcohol1:1.2Solvent-free75>95% in 8 hours
Lipozyme RM IM (R. miehei, immobilized)Erucic Acid : Cetyl Alcohol1:1n-Hexane60~92% in 24 hours
TLL (T. lanuginosus, immobilized)Oleic Acid : Oleyl Alcohol1:1.5Solvent-free (Vacuum)70>98% in 5 hours
CALB (C. antarctica B, immobilized)Palmitic Acid : Stearyl Alcohol1:2Heptane65>99% in 6 hours

Lipases are renowned for their high degree of selectivity, which is a major advantage in chemical synthesis.

Regioselectivity: This refers to an enzyme's ability to catalyze a reaction at a particular position on a multifunctional substrate. Many lipases, such as RML, are sn-1,3 specific, meaning they selectively act on the ester bonds at the outer positions of a glycerol (B35011) backbone in triglycerides. In the context of synthesizing this compound from nervonic acid and stearyl alcohol, both substrates are monofunctional (one carboxyl group and one primary hydroxyl group, respectively). Therefore, the concept of regioselectivity primarily ensures a clean and specific reaction between these two functional groups without side reactions, leading to a single, well-defined product.

Enantioselectivity: This is the ability of an enzyme to differentiate between two enantiomers (non-superimposable mirror images) of a chiral molecule. This property is critical in pharmaceutical synthesis for producing optically pure drugs. However, neither nervonic acid nor stearyl alcohol is chiral. As a result, enantioselectivity is not a relevant factor in the specific synthesis of this compound. The high specificity of the lipase still guarantees a highly pure product, but the reaction does not involve the resolution of a racemic mixture.

Biocatalyst Engineering and Immobilization Techniques for Enhanced Yield

The enzymatic synthesis of this compound, a type of wax ester, is achieved through the esterification of nervonic acid with stearyl alcohol. The efficiency of this biotransformation is highly dependent on the performance of the biocatalyst, typically a lipase. Biocatalyst engineering and immobilization are critical strategies employed to increase reaction yields, improve stability, and facilitate catalyst reuse.

Immobilization of lipases on solid supports is a widely adopted technique to enhance their operational stability in organic media, where such reactions are often conducted. mdpi.comrsc.org This process can also lead to a significant increase in the catalytic activity of the lipase, an effect known as interfacial activation, which occurs when the enzyme's structure changes upon adsorption to a hydrophobic surface. rsc.orgcnr.it

Common immobilization methods include:

Adsorption: Lipases are physically adsorbed onto various carriers like inorganic supports, mesoporous silica (B1680970), or organic polymers. rsc.org This method is attractive due to its simplicity and potential for enzyme activation.

Covalent Anchoring: This technique involves forming strong covalent bonds between the enzyme and a functionalized support. cnr.it For instance, lipase from Candida rugosa has been covalently anchored on a magnetic resin, a method that combines robustness with easy separation of the biocatalyst from the reaction mixture. cnr.it

Entrapment: Enzymes can be entrapped within a polymer matrix, such as a sol-gel material. rsc.org

Cross-linking: Cross-linked enzyme aggregates (CLEAs) can be formed, offering a carrier-free immobilization method.

Commercial immobilized lipases, such as Novozym® 435 (from Candida antarctica) and Lipozyme® RMIM (from Rhizomucor miehei), are frequently used for wax ester synthesis due to their high efficiency and stability. mdpi.comnih.gov Studies optimizing the synthesis of cetyl octanoate (B1194180), another wax ester, demonstrated that Novozym® 435 could achieve a yield of 98% under optimized conditions, proving to be a more efficient biocatalyst than Lipozyme® RMIM. mdpi.comnih.gov The optimization of reaction parameters like temperature, substrate molar ratio, and enzyme amount is crucial for maximizing yield. mdpi.comejbiotechnology.infomdpi.com For example, in the synthesis of coconut oil-based wax esters, the optimal temperature for Lipozyme RM IM was 45°C, while for another immobilized lipase, EQ3, it was 30°C. ejbiotechnology.info

Furthermore, innovative approaches like enzyme-immobilized microreactors have been developed. A lipase immobilized in a polydopamine-modified microchannel demonstrated vastly improved production efficiency for wax esters, reaching a 95% yield in just 35 minutes compared to over 4 hours in traditional batch reactors. rsc.org This highlights the potential of reactor engineering in conjunction with biocatalyst immobilization to significantly enhance production rates.

Table 1: Comparison of Immobilized Lipases for Wax Ester Synthesis
Immobilized LipaseSupport/MethodSubstratesKey FindingReference
Novozym® 435 (Candida antarctica)Acrylic ResinCetyl alcohol, Octanoic acidAchieved 98% yield of cetyl octanoate; more efficient than Lipozyme® RMIM. mdpi.comnih.gov
Lipozyme® RMIM (Rhizomucor miehei)Anion-exchange ResinCetyl alcohol, Octanoic acidAchieved 94% yield of cetyl octanoate under optimized conditions. mdpi.comnih.gov
Candida rugosa Lipase (CRL)Magnetic hypercross-linked resin (covalent)Waste fish oil, Oleyl alcoholReached 94% conversion after 12 hours with excellent reusability. cnr.it
Candida antarctica Lipase B (CALB)Polydopamine-modified microreactorOleic acid, Long-chain alcoholsAchieved 95% yield in 35 minutes, demonstrating superior reaction speed. rsc.org
Lipase EQ3Immobilized on celiteCoconut oil, Oleyl alcoholReached over 88% yield in 12 hours in isooctane. ejbiotechnology.info

Metabolic Engineering Approaches for this compound Biosynthesis

The de novo biosynthesis of this compound within a single organism requires the production of its two precursors: nervonic acid and stearyl alcohol. Metabolic engineering of microbial and plant hosts offers a promising and sustainable route to produce these precursors from simple carbon sources like glucose. oup.comacs.org The oleaginous yeast Yarrowia lipolytica has emerged as a particularly attractive cellular factory for producing nervonic acid and other very-long-chain fatty acids (VLCFAs) due to its natural ability to accumulate high levels of lipids and the availability of advanced genetic engineering tools. nih.govnih.govnih.govwindows.net

Manipulation of Lipid Pathways in Microbial and Plant Hosts

Significant efforts have focused on engineering the lipid metabolic pathways in Yarrowia lipolytica to achieve high-level production of nervonic acid. nih.govbiorxiv.org The native fatty acid profile of Y. lipolytica primarily consists of C16 and C18 fatty acids. nih.gov Therefore, extensive engineering is required to extend these chains to the C24 length of nervonic acid.

Key manipulations of lipid pathways include:

Engineering the Fatty Acid Elongation (FAE) Pathway : The synthesis of VLCFAs from C18:1-acyl-CoA is a primary target. This is achieved by introducing heterologous fatty acid elongase systems. A crucial enzyme in this pathway is β-ketoacyl-CoA synthase (KCS), which catalyzes the initial condensation step. nih.gov Expressing specific KCS genes, such as CgKCS from Cardamine graeca, has been shown to enable nervonic acid production in Y. lipolytica. windows.netbiorxiv.org

Modulating Endogenous Pathways : To increase the flux towards nervonic acid, engineers express specific elongases and desaturases. For instance, co-expressing a C16:0-acyl-CoA preferred fatty acid elongase (gELOVL6) with a C18:0-acyl-CoA preferred fatty acid desaturase (MaOLE2) increases the nervonic acid content in the total fatty acid pool. biorxiv.org

Blocking Competing Pathways : To prevent the degradation of fatty acids and channel them towards synthesis, the β-oxidation pathway can be blocked. Deletion of the multifunctional enzyme gene (YlMFE1) in Y. lipolytica has been shown to improve the accumulation of VLCFAs. windows.net

Optimization of Enzyme Expression and Activity for Directed Ester Production

To maximize the production of this compound precursors, the expression and activity of the key biosynthetic enzymes must be optimized. This involves a range of synthetic biology and metabolic engineering strategies. biorxiv.org

Key optimization strategies include:

Iterative Gene Expression : Systematically increasing the copy number of key genes has proven highly effective. In Y. lipolytica, the iterative expression of CgKCS, gELOVL6, and MaOLE2 at multiple genomic loci dramatically improved the production of nervonic acid. nih.govbiorxiv.org

Strong Promoters : Placing key genes, such as the fatty acid elongase (TaFAE1), under the control of strong, constitutive promoters (e.g., 8UAS-pTEF) leads to enhanced enzyme expression and a subsequent increase in VLCFA accumulation. windows.net

Fusion Proteins : Creating fusion enzymes can enhance catalytic efficiency and channel substrates more effectively between active sites. The expression of a fusion protein combining a desaturase and a KCS (MaOLE2-CgKCS) further enhanced the biosynthesis of both lipids and nervonic acid. biorxiv.org

Subcellular Engineering : Since fatty acid elongation and esterification occur in the endoplasmic reticulum (ER), engineering this organelle can improve production. Overexpression of an ER structure regulator (YlINO2) in Y. lipolytica led to a 39.3% increase in total lipid production. nih.govbiorxiv.org

Disruption of Negative Regulators : Modifying cellular regulation can redirect metabolic flux. For example, disrupting the AMP-activated S/T protein kinase gene SNF1 in Y. lipolytica not only boosted lipid production but also increased the ratio of nervonic acid (C24:1) to its saturated counterpart, lignoceric acid (C24:0), by 61.6%. nih.govbiorxiv.org

Through the combination of these strategies, researchers have achieved remarkable titers. One engineered Y. lipolytica strain produced a lipid titer of 96.7 g/L, which contained 17.3 g/L of nervonic acid, representing the highest reported de novo production to date. nih.govbiorxiv.org These advancements in producing the nervonic acid precursor, combined with established methods for enzymatic wax ester synthesis, pave the way for the efficient and sustainable biosynthesis of this compound.

Table 2: Key Genetic Modifications in Yarrowia lipolytica for Nervonic Acid Production
Genetic Modification StrategyTarget Gene(s)/Protein(s)EffectReference
Heterologous Gene Expressionβ-ketoacyl-CoA synthase (CgKCS)Enabled de novo synthesis of nervonic acid. nih.govbiorxiv.org
Iterative Gene ExpressionCgKCS, gELOVL6, MaOLE2Dramatically improved nervonic acid titer. nih.govbiorxiv.org
Fusion Protein ExpressionMaOLE2-CgKCSEnhanced biosynthesis of both nervonic acid and total lipids. biorxiv.org
Enhancing Lipid PoolGlycerol-3-phosphate acyltransferases (GPAT), Diacylglycerol acyltransferases (DGAT)Increased overall lipid production, providing a sink for nervonic acid. nih.govbiorxiv.org
Subcellular EngineeringER structure regulator (YlINO2)Increased lipid production by 39.3%. nih.govbiorxiv.org
Disruption of RegulationAMP-activated S/T protein kinase (SNF1)Increased the ratio of nervonic acid to lignoceric acid by 61.6%. nih.govbiorxiv.org
Blocking β-oxidationMultifunctional enzyme (YlMFE1)Blocked fatty acid degradation, improving VLCFA accumulation. windows.net

Chemical Synthesis Methodologies for Stearyl Nervonoate and Analogues

Direct Esterification Approaches for Long-Chain Fatty Acid Esters

Direct esterification, often based on the Fischer esterification principle, is a fundamental approach for synthesizing long-chain fatty acid esters like stearyl nervonate. researchgate.net This involves reacting the carboxylic acid (nervonic acid) with the alcohol (stearyl alcohol), typically in the presence of a catalyst to accelerate the reaction and drive the equilibrium towards the product by removing water.

Acid Catalysis: The esterification of carboxylic acids with alcohols is commonly promoted by strong acid catalysts. researchgate.net Mineral acids such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid, are frequently employed. researchgate.netaocs.org The general mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. For long-chain esters, Lewis acids like boron trifluoride, often in a methanol (B129727) complex, also serve as powerful catalysts. colostate.edu Research on the esterification of various long-chain fatty acids has demonstrated the efficacy of these methods. For instance, studies on mixtures of oleic and lauric acids with methanol using sulfuric acid as a catalyst provide insight into the reaction kinetics applicable to similar systems. uctm.edu

Base Catalysis: While acid catalysis can esterify free fatty acids, base-catalyzed transesterification is highly effective for converting glycerides or other esters to a different alcohol ester. cnr.it Reagents like sodium methoxide (B1231860) in methanol are valuable for rapid transesterification under mild, ambient temperature conditions. aocs.orgcolostate.edu For the direct synthesis of stearyl nervonate from nervonic acid and stearyl alcohol, a direct base-catalyzed esterification can be performed. For example, the synthesis of stearyl stearate (B1226849) has been achieved by reacting stearic acid and stearyl alcohol in the presence of a base catalyst like potassium hydroxide (B78521) (KOH). nih.gov This approach avoids the often harsh conditions of acid catalysis but requires the removal of the base catalyst, typically through washing. nih.gov

To overcome the limitations of traditional catalysis, such as harsh conditions and difficult catalyst removal, novel reagents and reaction conditions have been developed.

Coupling Reagents: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are used to facilitate the formation of amide and ester bonds under very mild conditions. aocs.orgmdpi.com In this method, the carboxylic acid is activated by the coupling agent, making it susceptible to attack by the alcohol. This is often performed in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com

Solid Acid Catalysts: A significant advancement, particularly from a green chemistry perspective, is the use of heterogeneous solid acid catalysts. Materials such as glycerol-derived SO3H-carbon have proven highly efficient for the solvent-free synthesis of long-chain wax esters. ajgreenchem.com These catalysts offer excellent conversion and selectivity at moderate temperatures (e.g., 90 °C) and simplify the workup protocol, as the catalyst can be filtered off. ajgreenchem.com Similarly, multivalent metal salts, with ferric chloride hexahydrate (FeCl3·6H2O) being particularly effective, can catalyze the esterification of long-chain acids and alcohols. researchgate.net

The table below summarizes findings from a study on the synthesis of wax esters using a SO3H-carbon catalyst, which is analogous to the synthesis of stearyl nervonate. ajgreenchem.com

Fatty Acid (LCFA)Fatty Alcohol (LCFAlc)Catalyst Loading (wt.%)Temperature (°C)Time (h)Conversion (%)
Palmitic Acid (C16:0)Cetyl Alcohol (C16:0)2090697
Stearic Acid (C18:0)Stearyl Alcohol (C18:0)2090896
Behenic Acid (C22:0)Behenyl Alcohol (C22:0)20901095
Erucic Acid (C22:1)Erucyl Alcohol (C22:1)2090898

Strategic Synthesis of Structurally Modified Stearyl Nervonoate Analogues

The synthesis of analogues of stearyl nervonate is crucial for studying its biological roles, metabolic pathways, and physical properties. This involves introducing specific modifications, such as functional handles for detection or isotopic labels for tracing.

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for modifying complex lipids without altering their fundamental properties. researchgate.net This modular approach allows for the efficient and specific conjugation of lipids to various molecules, including fluorescent probes or biotin (B1667282) tags. avantiresearch.comnih.gov

To create a "clickable" stearyl nervonate analogue, either the nervonic acid or the stearyl alcohol component would be synthesized with a terminal alkyne or an azide (B81097) group. avantiresearch.com For example, an alkyne-modified nervonic acid could be esterified with stearyl alcohol. The resulting alkyne-tagged stearyl nervonate could then be "clicked" onto an azide-containing reporter molecule (e.g., a fluorescent dye) for use in imaging studies or to track its distribution within cells. nih.govacs.org This bioorthogonal strategy ensures that the detection reaction occurs specifically with the tagged lipid and does not interfere with other biological processes. nih.gov

Reaction TypeKey ReagentsProductKey FeaturesApplication in Lipid Science
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, Azide, Cu(I) Catalyst1,2,3-TriazoleHigh yield, high selectivity, mild reaction conditions. researchgate.netSynthesis of lipid-based drug delivery systems, functionalization for imaging. researchgate.net
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Cyclooctyne, Azide1,2,3-TriazoleCopper-free, suitable for live-cell studies. nih.govLabeling of lipids in live cells and membrane bilayers. researchgate.netnih.gov
Inverse Electron Demand Diels-Alder (IEDDA)Tetrazine, Trans-cycloocteneDihydropyridazineVery fast reaction kinetics. biologists.comGenerating fluorophore-labeled lipids in living cells. biologists.com

Isotopically labeled lipids are indispensable tools for metabolic flux analysis and for tracing the fate of molecules in vivo. Stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), can be incorporated into the stearyl nervonate structure. ckisotopes.com The synthesis would involve using an isotopically labeled precursor—either labeled nervonic acid or labeled stearyl alcohol—in a standard esterification reaction.

For example, ¹³C-labeled oleic acid has been used to trace its incorporation into various complex lipids like triglycerides and cholesteryl esters using mass spectrometry. ckisotopes.com Similarly, a stearyl nervonate molecule synthesized with a ¹³C-labeled nervonic acid backbone would allow researchers to track its absorption, distribution, and incorporation into specific tissues or cellular structures, providing quantitative insights into its metabolic pathways. Synthetic methods for preparing labeled fatty acids include copper-catalyzed coupling reactions and homologation procedures for adding deuterated units. researchgate.net Recently, efficient and scalable ball-milling techniques have been developed for the ¹⁷O and ¹⁸O isotopic labeling of fatty acids like stearic and oleic acid. acs.org

Sustainable and Green Chemistry Principles in this compound Synthesis

Modern chemical synthesis places a strong emphasis on sustainability, guided by the principles of green chemistry. nih.gov These principles advocate for preventing waste, maximizing atom economy, using less hazardous substances, and improving energy efficiency. synthiaonline.comacs.org

For the synthesis of stearyl nervonate, several green strategies can be employed:

Biocatalysis: Enzymes, particularly lipases like Novozym® 435, are highly effective catalysts for ester synthesis under mild, solvent-free conditions. mdpi.com Lipase-catalyzed acidolysis has been used to incorporate nervonic acid into phosphatidylcholine, demonstrating the feasibility of enzymatic methods for forming nervonate esters. nih.gov This approach avoids harsh chemicals and high temperatures, reducing energy consumption and by-product formation. mdpi.com

Solvent-Free Conditions: Performing reactions without a solvent, or in a recyclable one, is a cornerstone of green chemistry. researchgate.net Mechanochemical methods, such as ball-milling, can facilitate solid-phase esterification without any solvent, representing a highly efficient and green technology for producing cellulose (B213188) esters with long-chain fatty acids. rsc.org A solvent-free synthesis of resveratrol (B1683913) nervonic acid ester has also been reported using this method. researchgate.net

Reusable Catalysts: The use of heterogeneous catalysts, such as the SO3H-carbon catalyst mentioned earlier, aligns with green principles by allowing for easy separation and reuse, which minimizes waste. ajgreenchem.com

Renewable Feedstocks: The synthesis of long-chain esters from biomass-derived sources is an important sustainable strategy. nih.govrsc.org Stearyl alcohol can be produced via the catalytic hydrogenation of stearic acid, which can be sourced from animal or plant fats. atamanchemicals.comsioc-journal.cn Nervonic acid is also sourced from plants. frontiersin.org Utilizing these renewable feedstocks contributes to a more sustainable production cycle.

By integrating these green chemistry principles, the synthesis of stearyl nervonate can be made more economically and environmentally feasible. rsc.org

Scale-Up Considerations and Process Optimization in Synthetic Chemistry

The successful transition of synthetic methodologies for this compound and its analogues from the laboratory bench to an industrial scale necessitates meticulous consideration of various factors to ensure process efficiency, economic viability, and consistent product quality. The scale-up of esterification and transesterification reactions for long-chain esters involves addressing challenges related to reaction kinetics, heat and mass transfer, catalyst selection and recovery, and downstream processing.

A primary challenge in scaling up the synthesis of high-molecular-weight esters like this compound is managing the high viscosity of the reaction mixture, which can impede efficient mixing and heat transfer. ajgreenchem.com Inadequate mixing can lead to localized temperature gradients and non-uniform catalyst distribution, resulting in inconsistent reaction rates and the formation of byproducts. Therefore, the selection of an appropriate reactor design, such as a stirred tank reactor (STR) with high-torque agitation, is crucial. The impeller design and agitation speed must be optimized to ensure homogeneity without causing excessive shear that could degrade the catalyst or product. researchgate.net

Process optimization is a critical aspect of scale-up, aiming to maximize product yield and purity while minimizing reaction time, energy consumption, and waste generation. Statistical methods like Response Surface Methodology (RSM) have been effectively employed to optimize the synthesis of various wax esters. mdpi.comomicsonline.org Key parameters that are typically optimized include:

Temperature: The reaction temperature significantly influences the rate of esterification. Higher temperatures generally accelerate the reaction but can also lead to undesirable side reactions or thermal degradation of the product. An optimal temperature must be identified to balance reaction kinetics and product stability. researchgate.net

Substrate Molar Ratio: The stoichiometry of the reactants (nervonic acid/its ester and stearyl alcohol) affects the equilibrium of the esterification reaction. Using an excess of one reactant, typically the alcohol, can drive the reaction towards the product side, increasing the yield. However, this also necessitates the removal and recycling of the excess reactant in the downstream process.

Reaction Time: Optimizing the reaction time is essential for maximizing throughput in an industrial setting. The reaction is typically monitored until it reaches equilibrium or the desired level of conversion. researchgate.net

The choice of catalyst is another pivotal consideration for industrial-scale synthesis. While homogeneous acid catalysts like sulfuric acid are effective, they are corrosive and require neutralization and extensive washing steps, generating significant wastewater. csic.es Heterogeneous solid acid catalysts, such as ion-exchange resins or sulfonated carbons, offer a more sustainable alternative as they can be easily separated from the reaction mixture by filtration and potentially reused, simplifying the purification process. ajgreenchem.comajgreenchem.com Enzymatic catalysis, using lipases, presents a green and highly selective option, operating under milder reaction conditions. mdpi.comscribd.com However, the higher cost and potential for denaturation of enzymes are factors that need to be addressed for large-scale applications. mdpi.com

Interactive Data Table: Key Parameters in Wax Ester Synthesis Optimization

ParameterRange Explored in StudiesOptimal Condition FoundImpact on Synthesis
Temperature (°C) 40 - 140 ajgreenchem.comresearchgate.netcsic.es49.7 - 90 ajgreenchem.comresearchgate.netAffects reaction rate and potential for side reactions.
Catalyst Amount (wt%) 0 - 25 ajgreenchem.comacs.org16.0 - 20.0 ajgreenchem.comscribd.comInfluences reaction speed and process economics.
Substrate Molar Ratio (Acid:Alcohol) 1:1 - 1:1.281:1 - 1:1.2 ajgreenchem.comacs.orgDrives reaction equilibrium to favor product formation.
Impeller Speed (rpm) 100 - 500 researchgate.netomicsonline.org242.1 - 388.0 researchgate.netscribd.comEnsures proper mixing and mass transfer.
Reaction Time (h) 1 - 42 researchgate.net1 - 12 researchgate.netiastate.eduDetermines throughput and operational efficiency.

Advanced Analytical and Characterization Methodologies for Stearyl Nervonoate Research

Chromatographic Techniques for Separation and Profiling

Chromatography is a cornerstone of lipid analysis, providing the means to separate stearyl nervonoate from other lipid classes and molecular species. The choice of chromatographic technique depends on the specific research question, the complexity of the sample, and the required level of resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Ester Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com For wax esters like this compound, which have high boiling points, derivatization is typically required to increase their volatility. This process often involves transesterification to convert the wax ester into its constituent fatty acid methyl esters (FAMEs) and a fatty alcohol.

In a typical GC-MS workflow, the sample is first vaporized and introduced into a capillary column. thermofisher.com The separation of components is based on their differing affinities for the stationary phase coating the column and the mobile phase, an inert carrier gas. thermofisher.com As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. thermofisher.comunipi.it While GC-MS is highly effective for analyzing the fatty acid and fatty alcohol composition of wax esters, it does not provide information on the intact molecular species.

Table 1: GC-MS Parameters for Fatty Acid and Ester Analysis

ParameterDescriptionTypical Conditions
Derivatization Agent Reagent used to increase the volatility of the analyte.N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), 1,1,1,3,3,3-hexamethyldisilazane (HMDS) unipi.it
Injection Mode Method of introducing the sample into the GC.Splitless at 280 °C unipi.it
Column Type The stationary phase used for separation.Polar (e.g., cyanopropyl polysiloxane) or nonpolar (e.g., polydimethylsiloxane) capillary columns nih.gov
Carrier Gas Inert gas that carries the sample through the column.Helium, Hydrogen, or Nitrogen thermofisher.com
Ionization Mode Method of creating ions in the mass spectrometer.Electron Impact (EI) at 70 eV unipi.it
Mass Analyzer Separates ions based on their mass-to-charge ratio.Single Quadrupole thermofisher.comunipi.it
Acquisition Mode Method of data collection by the mass spectrometer.Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) unipi.it

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipid Separation and Quantification

Liquid chromatography-mass spectrometry (LC-MS) is a highly versatile and widely used technique for the analysis of a broad range of lipids, including intact wax esters like this compound. wikipedia.org Unlike GC-MS, LC-MS can analyze non-volatile and thermally labile molecules without the need for derivatization, although derivatization can be employed to enhance ionization efficiency. mdpi.com LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org

In LC-MS, the sample is dissolved in a liquid solvent (the mobile phase) and pumped through a column packed with a solid stationary phase. The separation of analytes is based on their differential partitioning between the mobile and stationary phases. Reversed-phase LC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for lipid analysis, separating molecules based on their hydrophobicity. As the separated lipids elute from the column, they are ionized and detected by the mass spectrometer. This technique allows for the direct analysis of intact this compound, providing information on its molecular weight and structure. wikipedia.orgunitn.it

Supercritical Fluid Chromatography (SFC) for Lipid Class Resolution

Supercritical fluid chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of lipids because it is compatible with the injection of extracts in pure organic solvents. mdpi.com A key advantage of SFC is its ability to separate lipids based on their class, which simplifies quantification. chromatographyonline.com

When coupled with mass spectrometry (SFC-MS), this technique offers a rapid and efficient method for comprehensive lipid analysis. diva-portal.orgnih.gov SFC can achieve class-based separations of nonpolar lipids, including wax esters. nih.gov The separation is influenced by parameters such as the back-pressure regulator, column temperature, and the composition of the mobile phase modifier. nih.gov Recent advancements have demonstrated the utility of SFC-MS for the fast and comprehensive analysis of lipids in various biological samples. nih.gov

Table 2: SFC-MS Parameters for Lipid Analysis

ParameterDescriptionTypical Conditions
Mobile Phase A The primary supercritical fluid.Supercritical CO₂
Mobile Phase B (Modifier) An organic solvent added to modify the mobile phase properties.Methanol (B129727) with additives like ammonium (B1175870) formate (B1220265) or formic acid chromatographyonline.comdiva-portal.org
Column The stationary phase used for separation.Diol or HSS C18 SB columns diva-portal.orgnih.gov
Detection The method used to detect the separated analytes.Mass Spectrometry (e.g., Q-TRAP, QTOF) mdpi.comnih.gov
Ionization Mode The method of creating ions in the mass spectrometer.Electrospray Ionization (ESI) in positive and negative modes mdpi.com

Thin-Layer Chromatography (TLC) in Initial Separation and Purification

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique often used for the initial separation and purification of lipids. rockefeller.eduaocs.org In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a plate of glass or plastic to serve as the stationary phase. rockefeller.edulibretexts.org A small amount of the lipid extract is spotted onto the plate, which is then placed in a developing chamber containing a solvent system (the mobile phase). rockefeller.edu

As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. rockefeller.edu Nonpolar lipids, such as wax esters, will move further up the plate than more polar lipids. rockefeller.edu While not as quantitative or high-resolution as other chromatographic methods, TLC is an excellent tool for preliminary analysis, fractionating complex lipid extracts, and isolating specific lipid classes for further analysis by techniques like GC-MS or LC-MS. ijrti.org

Mass Spectrometry-Based Lipidomics for Comprehensive Analysis

Mass spectrometry-based lipidomics has become an indispensable tool for the large-scale profiling and quantification of lipids. nih.govnih.gov This approach offers high sensitivity and accuracy, enabling the detailed characterization of the lipidome. nih.gov For a compound like this compound, lipidomics can provide information on its abundance, its relationship with other lipids, and its role in biological pathways. nih.gov

Shotgun Lipidomics Approaches for Global Ester Profiling

Shotgun lipidomics is a powerful strategy that involves the direct infusion of a total lipid extract into a mass spectrometer without prior chromatographic separation. thermofisher.com This high-throughput approach relies on the intrinsic properties of different lipid classes to be selectively ionized and fragmented in the mass spectrometer. mpi-cbg.de By performing a series of targeted scans, it is possible to identify and quantify hundreds of lipid species in a single analysis. nih.gov

Targeted Mass Spectrometry for this compound Quantification

Targeted mass spectrometry (MS) stands as a gold standard for the precise and sensitive quantification of specific molecules within complex mixtures. inotiv.com This approach is highly applicable to determining the concentration of this compound in various biological or synthetic samples. The most common technique in targeted proteomics, which can be adapted for lipidomics, is multiple-reaction monitoring (MRM). nih.gov

In the context of this compound, a quantitative method would typically involve the following steps:

Selection of Precursor and Product Ions: First, the this compound molecule is ionized, and its intact molecular ion (the precursor ion) is selected by the first mass analyzer. This precursor ion is then fragmented, and specific, characteristic fragment ions (product ions) are selected by a second mass analyzer. For this compound, key fragments would correspond to the stearyl and nervonyl moieties.

Use of Internal Standards: To ensure high accuracy and precision, a stable isotope-labeled version of this compound is added to the sample at a known concentration. nih.govmdpi.com This internal standard co-elutes with the endogenous analyte and experiences the same ionization and fragmentation efficiencies, allowing for accurate normalization and correction for any sample loss or matrix effects. mdpi.com

Detection and Quantification: The detector measures the signal intensity of the product ions for both the native this compound and its heavy isotope-labeled internal standard. By comparing the signal ratio, the absolute quantity of this compound in the original sample can be determined with high specificity. nih.govchromatographyonline.com This method provides the molar scale measurements necessary for understanding the abundance of this lipid in a given system. inotiv.com

Parameter Description Relevance to this compound Quantification
Precursor Ion (Q1) The intact, ionized this compound molecule selected for fragmentation.Establishes the specific molecule to be measured.
Product Ion (Q3) Specific fragments of this compound selected for detection after fragmentation.Confirms the identity of the precursor and enhances specificity.
Internal Standard A stable isotope-labeled version of this compound (e.g., containing ¹³C or ²H).Corrects for analytical variability, enabling accurate and precise quantification. mdpi.com
Detection Mode Multiple-Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). chromatographyonline.comProvides high sensitivity and specificity by monitoring specific precursor-to-product ion transitions.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of this compound Fragments

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the chemical structure of molecules. wikipedia.org It involves multiple stages of mass analysis, typically selection of a precursor ion followed by its fragmentation and analysis of the resulting fragments. nationalmaglab.orgnih.gov This process is essential for confirming the identity of this compound by breaking it down and analyzing its constituent parts. mdpi.com

When analyzing this compound, the intact molecule would first be ionized and isolated. It would then be subjected to fragmentation through methods like collision-induced dissociation (CID). The resulting fragment ions are then detected by a second mass spectrometer. wikipedia.org The fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.

For this compound (C₄₂H₈₂O₂), the expected fragmentation would involve the cleavage of the ester bond, yielding ions corresponding to the fatty alcohol and the fatty acid components.

Fragment Chemical Formula Expected m/z (mass-to-charge ratio) Structural Information Provided
Stearyl cation[C₁₈H₃₇]⁺~253.38Confirms the presence of the 18-carbon saturated alcohol moiety.
Nervonoyl cation[C₂₄H₄₅O]⁺~349.35Confirms the presence of the 24-carbon monounsaturated acyl group.
Protonated Nervonic Acid[C₂₄H₄₆O₂ + H]⁺~367.35Confirms the nervonic acid portion of the ester.

By analyzing the mass-to-charge ratios of these fragments, researchers can confirm the precise composition of the parent molecule as this compound, distinguishing it from other isobaric lipids. biorxiv.org

Ionization Techniques (ESI, MALDI, APCI, APPI) for Enhanced Detection

The choice of ionization technique is critical in mass spectrometry, as it must convert the neutral this compound molecule into a gas-phase ion with minimal degradation. nih.gov For large, thermally labile molecules like lipids, "soft" ionization methods are preferred because they impart less energy to the analyte, preserving the intact molecular ion. metwarebio.com

Electrospray Ionization (ESI): A widely used technique that ionizes analytes out of a solution. metwarebio.comthermofisher.com It is particularly effective for polar molecules but can be adapted for lipids. ESI typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). nih.gov Its compatibility with liquid chromatography (LC) makes it a cornerstone of modern lipidomics. emory.edu

Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. thermofisher.comresearchgate.net The laser pulse desorbs and ionizes the analyte, typically producing singly charged ions. metwarebio.com MALDI is highly sensitive and is particularly useful for analyzing large molecules and for imaging mass spectrometry, where the spatial distribution of lipids in a tissue sample can be mapped. emory.eduresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds than ESI. thermofisher.com The sample is vaporized, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte through proton transfer. metwarebio.comemory.edu This makes it a strong candidate for analyzing wax esters like this compound, which have limited polarity.

Atmospheric Pressure Photoionization (APPI): APPI uses ultraviolet photons to ionize the analyte. thermofisher.com It is effective for nonpolar compounds that are difficult to ionize by ESI or APCI. APPI can selectively ionize analytes while leaving background solvent molecules untouched, reducing interference and enhancing sensitivity for specific target molecules. thermofisher.com

Ionization Technique Principle Suitability for this compound Typical Ions Formed
ESI High voltage applied to a liquid to create an aerosol of charged droplets. thermofisher.comGood, especially when coupled with LC for separation from other lipids.[M+H]⁺, [M+Na]⁺
MALDI Laser energy is absorbed by a matrix, leading to desorption and ionization of the analyte. researchgate.netExcellent for high-sensitivity analysis and tissue imaging.[M+H]⁺, [M+K]⁺
APCI Corona discharge ionizes solvent molecules, which then transfer charge to the analyte. emory.eduVery suitable for relatively non-polar lipids.[M+H]⁺
APPI UV photons ionize the analyte, often with high selectivity. thermofisher.comSuitable for non-polar compounds, offering an alternative to APCI.M⁺•, [M+H]⁺

Spectroscopic Methods for Molecular Structure and Dynamics

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and dynamics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. ufs.ac.zamdpi.com It provides detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry. ebsco.com For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: Provides information about the different types of protons in the molecule. Key signals would include:

Signals from the many methylene (B1212753) (-CH₂-) groups in the long alkyl chains.

A characteristic signal for the methylene group attached to the ester oxygen (-O-CH₂-).

Signals for the protons adjacent to the carbon-carbon double bond in the nervonyl moiety.

Signals from the terminal methyl (-CH₃) groups of both chains.

¹³C NMR: Shows signals for each unique carbon atom. This is crucial for confirming the exact number of carbons and identifying key functional groups. Expected signals include:

A downfield signal for the carbonyl carbon (C=O) of the ester group.

Signals for the two carbons involved in the C=C double bond.

A signal for the carbon attached to the ester oxygen (-O-CH₂-).

A dense cluster of signals for the numerous methylene carbons in the aliphatic chains.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, confirming that the stearyl and nervonyl portions are linked via the ester bond. mdpi.com This provides unambiguous confirmation of the molecule's positional isomers. mdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. eag.comsemanticscholar.org It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies. mdpi.com The resulting spectrum provides a "fingerprint" of the molecule's functional groups. eag.com

For this compound, the FTIR spectrum would display characteristic absorption bands that confirm its identity as a long-chain unsaturated wax ester.

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2850 - 2960
C=O (Ester)Stretching1735 - 1750
C-O (Ester)Stretching1150 - 1250
C=C (Alkene)Stretching~1640 - 1680 (often weak)
=C-H (Alkene)Bending~675 - 995

The strong absorptions corresponding to the C-H and C=O stretching vibrations are particularly diagnostic for identifying this molecule as a long-chain ester. semanticscholar.org

Computational Lipidomics and Data Processing for Complex Datasets

The analysis of this compound, especially within a biological context, generates vast and complex datasets that necessitate the use of computational lipidomics. nih.govmdpi.com This field integrates advanced analytical data with powerful software for the identification and quantification of hundreds to thousands of lipid species simultaneously. creative-proteomics.com

The computational workflow for analyzing a sample containing this compound involves several key stages:

Data Acquisition and Feature Extraction: High-resolution mass spectrometers generate raw data files. Specialized software (e.g., MS-DIAL, XCMS) processes this data to detect spectral features (peaks) corresponding to different ions, aligning them across multiple samples and filtering out background noise. creative-proteomics.com

Lipid Identification: The experimental mass-to-charge ratios and fragmentation patterns are matched against comprehensive lipid databases like LIPID MAPS. creative-proteomics.com This allows for the putative identification of this compound and many other lipids in the sample.

Quantification and Normalization: The intensity of each identified lipid feature is measured. To correct for technical variability, intensities are normalized, often using internal standards as described in the targeted MS section. creative-proteomics.com

Statistical Analysis and Data Integration: The final quantitative data is subjected to statistical analysis to identify significant changes in lipid levels between different experimental groups. Computational tools are also used to integrate this lipidomics data with other 'omics' datasets (e.g., proteomics, genomics) to understand the biological significance of changes in this compound levels within broader metabolic pathways. biorxiv.org

The use of computational tools is indispensable for managing the volume and complexity of the data, enabling researchers to move from raw spectral information to biologically meaningful insights. biorxiv.org

Bioinformatic Tools for Lipid Identification and Pathway Mapping

The identification of specific lipids such as this compound and the mapping of their metabolic pathways from complex biological samples are heavily reliant on sophisticated bioinformatic tools. These platforms integrate large datasets generated from mass spectrometry and other analytical techniques to provide structural annotations, pathway context, and functional insights. nih.gov The development of comprehensive lipid databases and analysis software has become a cornerstone of modern lipidomics research. nih.gov

A variety of tools are available, each offering specialized functionalities for lipid research. Major repositories like LIPID MAPS serve as authoritative resources, providing a systematic classification of lipids, detailed structural and metabolic pathway data, and a suite of analytical tools. creative-proteomics.comlipidmaps.org Such databases assign unique identifiers to each lipid species, which standardizes data reporting and facilitates cross-study comparisons. creative-proteomics.com For instance, the LIPID MAPS consortium offers tools not only for pathway analysis but also for structure drawing and accessing databases of lipid-related genes and proteins. babraham.ac.uk

Pathway analysis tools are particularly crucial for understanding the biological relevance of observed changes in lipid levels. Tools like BioPAN, which is integrated into the LIPID MAPS gateway, allow researchers to identify metabolic pathways that are significantly altered between different experimental conditions. nih.govlipidmaps.orgmdpi.com BioPAN uses statistical scores to predict which pathways are activated or suppressed, mapping user-uploaded lipid data onto a curated database of mammalian biosynthetic pathways. nih.govmdpi.com Similarly, platforms like Reactome and WikiPathways provide extensive, curated collections of metabolic pathways, including those for lipid biosynthesis and metabolism, enabling researchers to visualize and analyze the roles of specific lipids in broader biological contexts. reactome.orgwikipathways.org

For the initial, crucial step of identifying lipids from raw mass spectrometry data, specialized software is indispensable. Tools like LipidFinder can process high-resolution liquid chromatography/mass spectrometry (LC/MS) data to distinguish and quantify lipid features from chemical noise, adducts, and other contaminants. lipidmaps.org Other resources, such as LipidHome, provide a reference database of both theoretically possible and experimentally confirmed lipid structures, which is particularly useful for referencing identifications from high-throughput experiments. babraham.ac.uk

Table 1: Key Bioinformatic Tools in Lipidomics Research

Tool/DatabasePrimary FunctionKey FeaturesReference
LIPID MAPSComprehensive lipid database and suite of toolsSystematic lipid taxonomy, unique lipid identifiers (LM ID), pathway visualization, MS data, and structure drawing tools. creative-proteomics.comlipidmaps.orglipidmaps.org
BioPANMetabolic pathway analysisIdentifies activated or suppressed lipid pathways between two conditions using Z-scores. Hosted by LIPID MAPS. nih.govlipidmaps.orgmdpi.com
LipidHomeLipid structure databaseContains theoretical and experimentally validated lipid structures; provides stable identifiers for high-throughput MS data. babraham.ac.ukclipidomics.com
lipidrData mining and analysisAn R package for a comprehensive lipidomics workflow, including Lipid Set Enrichment Analysis (LSEA). clipidomics.comuq.edu.au
ReactomePathway databaseProvides tools for visualization, interpretation, and analysis of a wide range of metabolic pathways, including lipid metabolism. reactome.org
WikiPathwaysCommunity-curated pathway databaseFeatures a dedicated portal for interactive lipid pathways, developed in collaboration with LIPID MAPS. wikipathways.org
LipidFinderLipid identification from MS dataDistinguishes and quantifies lipid features from noise in LC/MS datasets and categorizes them into LIPID MAPS classes. lipidmaps.org

Statistical Analysis and Visualization of Lipidomic Data

Lipidomic datasets are characterized by their high dimensionality and complexity, presenting significant statistical challenges. nih.gov The data often spans several orders of magnitude, may contain missing values for low-abundance lipids, and exhibits a high degree of correlation between lipid species due to their shared metabolic pathways. nih.gov Therefore, robust statistical analysis and effective data visualization are critical for extracting meaningful biological insights. nih.gov

Data visualization is integral to the interpretation of these complex datasets. Heatmaps are frequently used to display the results of hierarchical clustering, which can reveal groups of lipids with similar abundance patterns across samples. nih.gov For multivariate analyses, results are often visualized as scatter plots (e.g., PCA score plots) that show the relationships between samples. lifs-tools.orgplos.org More advanced tools like Lipidome Projector use neural networks to create 2D or 3D vector spaces where lipids with similar structures are positioned closely together, allowing for interactive exploration of the lipidome's structural patterns. lifs-tools.orgplos.orgbiorxiv.org Furthermore, pathway and network visualization tools, often integrated with platforms like Cytoscape, map differentially abundant lipids onto biological pathways to highlight the interconnectedness of metabolic changes. nih.govcreative-proteomics.com

Table 2: Statistical and Visualization Approaches in Lipidomics

ApproachDescriptionCommon Tools/MethodsReference
Univariate AnalysisAssesses the significance of change for individual lipid species between groups.Student's t-test, Analysis of Variance (ANOVA). nih.govmdpi.com
Multivariate AnalysisAnalyzes relationships between multiple variables simultaneously to identify patterns and build predictive models.Principal Component Analysis (PCA), Hierarchical Clustering, Partial Least Squares Discriminant Analysis (PLS-DA). nih.gov
Enrichment AnalysisDetermines if certain predefined sets of lipids (e.g., by class or pathway) are overrepresented in a list of differentially expressed lipids.Lipid Set Enrichment Analysis (LSEA) as implemented in lipidr. clipidomics.comuq.edu.au
Data VisualizationGraphical representation of data to aid in the interpretation of complex results.Heatmaps, Scatter Plots (PCA), Pathway Maps, Network Diagrams, 2D/3D lipid space projections (Lipidome Projector). nih.govlifs-tools.orgplos.org

Biochemical and Biophysical Roles of Stearyl Nervonoate in Model Systems

Participation in Cellular Lipid Metabolism and Signaling Pathways

Stearyl nervonoate, as a wax ester, is an active participant in lipid metabolism, serving as both a storage form of energy and a source of specific long-chain fatty acids and alcohols.

The formation and breakdown of this compound are catalyzed by specific classes of enzymes.

Synthesis: this compound is synthesized by the enzymatic esterification of stearyl alcohol and nervonoyl-CoA. This reaction is catalyzed by wax ester synthases (WS) , which are often members of the bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WS/DGAT) enzyme family. labinsights.nlnih.gov These enzymes are capable of using a wide range of fatty alcohols and fatty acyl-CoAs to produce various wax esters. nih.govrcsb.org In plants, this synthesis occurs in the endoplasmic reticulum. nih.gov

Hydrolysis: The breakdown of this compound into stearyl alcohol and nervonic acid is achieved through the hydrolysis of its ester bond. This reaction is catalyzed by enzymes known as carboxyl ester hydrolases . Because wax esters are water-insoluble, the enzymes responsible are typically classified as lipases (or specifically, wax ester hydrolases), which act at the lipid-water interface, rather than esterases that preferentially hydrolyze more water-soluble substrates. scielo.brnih.govnih.gov The enzymatic hydrolysis process is crucial for mobilizing the stored fatty acids and alcohols for other cellular functions. drewno-wood.plwhiterose.ac.ukresearchgate.net

Table 2: Key Enzymes in this compound Metabolism

Process Enzyme Class Substrates Products
Synthesis Wax Ester Synthase (WS/DGAT) Stearyl alcohol, Nervonoyl-CoA This compound, Coenzyme A
Hydrolysis Lipase (B570770) / Wax Ester Hydrolase This compound, Water Stearyl alcohol, Nervonic acid

This table summarizes the primary enzymatic reactions involving this compound.

The metabolism of this compound is interwoven with the central regulatory networks that govern cellular lipid homeostasis. Its synthesis depends on the availability of its precursors, stearic acid and nervonic acid, the production of which is tightly controlled at the transcriptional level.

Key transcription factors such as Sterol Regulatory Element-Binding Protein 1 (SREBP-1) and Carbohydrate-Responsive Element-Binding Protein (ChREBP) upregulate the expression of a suite of lipogenic genes. mdpi.comfrontiersin.org This includes genes essential for producing the building blocks of this compound:

Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase (ACC) , for de novo synthesis of palmitic acid.

Elongase of Very Long Chain Fatty Acids (ELOVL) enzymes, which elongate palmitic acid to stearic acid. frontiersin.org

Stearoyl-CoA Desaturase (SCD) , a critical enzyme that converts stearoyl-CoA to oleoyl-CoA, the precursor that is further elongated to produce nervonic acid. mdpi.comnih.gov

The expression of these enzymes, particularly SCD, is a focal point of metabolic regulation. nih.gov Therefore, the rate of this compound synthesis is directly linked to the activity of these major lipogenic pathways. uliege.beplos.org

Furthermore, the act of sequestering nervonic acid into or releasing it from this compound can modulate the cellular pool of free nervonic acid. As nervonic acid is a key component of sphingolipids in the myelin sheath and may have its own signaling functions, its storage and release from wax esters could serve as a mechanism to regulate its availability for these other critical roles. mdpi.comnih.govscholaris.ca

Molecular Mechanisms in Myelin and Nerve Tissue Biochemistry

Investigation of this compound in Myelination Processes at a Molecular Level

This compound, through its nervonic acid component, is a molecule of fundamental importance to myelination. zhybiotech.comnih.gov Myelin, the specialized lipid-rich membrane that ensheathes axons, is composed of approximately 70-75% lipids, a composition critical for its function as an electrical insulator. mdpi.com Nervonic acid is one of the most abundant fatty acids in the sphingolipids of the myelin sheath, accounting for roughly 40% of the total fatty acids in these essential structural lipids. atamanchemicals.com

At a molecular level, nervonic acid is integral to the biosynthesis and maintenance of the myelin sheath produced by oligodendrocytes in the CNS. zhybiotech.comingredients-lonier.com Its very long-chain structure is crucial for the proper formation and compaction of the multiple lamellae that constitute the sheath. mdpi.com Research indicates that levels of nervonic acid increase significantly during periods of active myelination, such as in early childhood development. ingredients-lonier.com Furthermore, studies have associated decreased levels of nervonic acid in sphingolipids with demyelinating disorders like multiple sclerosis and adrenoleukodystrophy, highlighting its indispensable role in myelin integrity. atamanchemicals.comingredients-lonier.com The synthesis of nervonic acid is therefore a critical process for both initial myelination and subsequent remyelination following injury or disease, supporting the differentiation of glial cells and the regeneration of myelin. nih.govmdpi.com

Table 1: Role of Key Lipids and Enzymes in Myelination

Component Role in Myelination Source(s)
Nervonic Acid A primary very long-chain fatty acid component of myelin sphingolipids, essential for sheath structure and integrity. ingredients-lonier.com, atamanchemicals.com, mdpi.com
Sphingolipids A major class of lipids in the myelin sheath, enriched with nervonic acid, crucial for membrane formation. atamanchemicals.com
Cholesterol A key lipid in myelin (approx. 40% of lipids), providing structural stability to the membrane. nih.gov
SCD1 Enzyme Catalyzes a key step in the synthesis of monounsaturated fatty acids, including precursors to nervonic acid. Modulates remyelination. mdpi.com
FASN Enzyme A multifunctional enzyme responsible for the de novo synthesis of fatty acids within the CNS, required for myelination. nih.gov

Role in Maintaining Neuronal Membrane Integrity and Function

The nervonic acid component of this compound is vital not only for the myelin sheath but also for the integrity and function of neuronal cell membranes. zhybiotech.comnih.gov As a very long-chain monounsaturated fatty acid, its incorporation into membrane sphingolipids and other phospholipids (B1166683) directly influences the biophysical properties of the neural membrane. ingredients-lonier.com

This influence extends to membrane fluidity and the function of integral membrane proteins, which are critical for nerve signaling. ingredients-lonier.com By modulating the membrane environment, nervonic acid plays a role in the proper functioning of embedded proteins such as ion channels. atamanchemicals.com Specifically, it has been identified as a regulator of the Ca2+ ion channel in nerve tissue cell membranes, which is essential for neurotransmitter release and signal transduction. atamanchemicals.com Alterations in the levels of nervonic acid within these membranes can impact the efficiency and speed of neural transmission. ingredients-lonier.com Its presence is therefore essential for maintaining the structural and functional integrity required for complex neurological processes. nih.govhealthmatters.io

Biochemical Basis of Anti-inflammatory Effects

Modulation of Pro-inflammatory and Anti-inflammatory Lipid Mediators

The components of this compound, particularly nervonic acid, have been shown to modulate the complex network of lipid mediators that govern inflammation. Research demonstrates that nervonic acid can exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. frontiersin.orgresearchgate.netnih.gov Studies in various models have shown that administration of nervonic acid leads to decreased levels of key pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-17, and chemokines like Ccl20. frontiersin.orgnih.govoup.com

Table 2: Modulation of Inflammatory Mediators by Nervonic Acid

Mediator Type Effect of Nervonic Acid Source(s)
TNF-α Pro-inflammatory Cytokine Decrease frontiersin.org, spandidos-publications.com
IL-6 Pro-inflammatory Cytokine Decrease oup.com, spandidos-publications.com
IL-17 Pro-inflammatory Cytokine Decrease oup.com, nih.gov
Ccl20 Pro-inflammatory Chemokine Decrease oup.com, nih.gov
IL-10 Anti-inflammatory Cytokine Increase spandidos-publications.com

Impact on Cellular Signaling Pathways Involved in Inflammation

The anti-inflammatory effects of nervonic acid are underpinned by its ability to directly interfere with key intracellular signaling pathways that orchestrate the inflammatory response. A primary target of nervonic acid is the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. frontiersin.orgmdpi.com Multiple studies have confirmed that nervonic acid can inhibit the activation of NF-κB, thereby reducing the transcription of numerous pro-inflammatory genes. frontiersin.orgoup.comresearchgate.net

In addition to the NF-κB pathway, nervonic acid has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the p38MAPK pathway, which also plays a crucial role in the production of inflammatory cytokines. frontiersin.orgnih.govoup.com The mechanism often begins further upstream with the inhibition of Toll-like receptor 4 (TLR4) signaling, which acts as a sensor for inflammatory stimuli and is a known activator of both the NF-κB and MAPK pathways. frontiersin.orgresearchgate.net By targeting these fundamental signaling cascades, nervonic acid effectively dampens the cellular machinery responsible for amplifying and sustaining inflammation. frontiersin.org

Table 3: Impact of Nervonic Acid on Inflammatory Signaling Pathways

Signaling Pathway Role in Inflammation Effect of Nervonic Acid Source(s)
NF-κB Master regulator of pro-inflammatory gene expression. Inhibition mdpi.com, frontiersin.org, researchgate.net
MAPK (p38) Regulates synthesis of inflammatory cytokines (e.g., TNF-α, IL-6). Inhibition frontiersin.org, oup.com
TLR4 Upstream receptor that recognizes inflammatory triggers and activates NF-κB and MAPK. Inhibition frontiersin.org, researchgate.net

No Research Findings Found for this compound in Specified Biomaterials and Bioengineering Applications

Despite a comprehensive search of available scientific literature, no specific research data or findings could be located regarding the chemical compound "this compound" within the outlined applications of biomaterials and bioengineering.

Extensive queries aimed at elucidating the role of this compound in the design and characterization of lipid nanoparticles (LNPs), its influence on the self-assembly and morphology of lipid vesicles, and its impact on the stability of lipid bilayers yielded no relevant results. Similarly, searches for its application in biomimetic membrane systems, artificial cell development, and advanced materials science did not return any specific information.

The requested article was to be structured around a detailed outline focusing on the following areas:

Applications of this compound in Biomaterials and Bioengineering Research

Design and Characterization of Lipid Nanoparticles (LNPs) and Vesicles

Influence of this compound Composition on Self-Assembly and Morphology

Stability and Integrity of this compound-Containing Lipid Bilayers

Biomimetic Membrane Systems and Artificial Cell Development

Mimicry of Biological Membrane Properties and Functions

Controlled Encapsulation and Release in Lipid-Based Compartments

Advanced Materials Science Applications

The absence of any mention of "this compound" in the context of these specific research areas within the searched scientific databases suggests that either research on this particular compound for these applications has not been published, or it is not a commonly used lipid in these fields of study.

General research on lipid nanoparticles, biomimetic membranes, and artificial cells frequently discusses various other lipids, such as phospholipids (e.g., phosphatidylcholine), sterols (e.g., cholesterol), and other fatty acid esters (e.g., stearates). mdpi.comnih.govnih.gov These studies detail how different lipid components influence the physical and chemical properties of self-assembled structures like vesicles and lipid bilayers, affecting their morphology, stability, and function as, for example, drug delivery vehicles. nih.govnih.govinsidetx.com However, this compound is not identified as a component in the formulations described in the available literature.

Similarly, the field of biomimetic membranes and artificial cells is an active area of research, with scientists employing a variety of lipids and polymers to create structures that mimic natural cell functions for applications in synthetic biology and medicine. nih.govmdpi.comfrontiersin.orgnih.gov These studies often focus on the principles of self-assembly and the controlled release of encapsulated materials. nih.govnih.gov Again, this compound was not mentioned in the context of these investigations.

The exploration of advanced materials science applications for novel compounds is also a robust field of inquiry. strath.ac.ukucl.ac.ukusask.ca However, no connection between this compound and this domain could be established through the literature search.

Therefore, due to the complete lack of specific data for "this compound" pertaining to the requested topics, it is not possible to generate the detailed, informative, and scientifically accurate article as instructed. The necessary research findings to populate the outlined sections and subsections are not available in the public domain based on the conducted searches.

Applications of Stearyl Nervonoate in Biomaterials and Bioengineering Research

Advanced Materials Science Applications

Research into Stearyl Nervonoate in Bio-Lubricants and Oleochemical Feedstocks

The demand for environmentally friendly and renewable materials has spurred research into bio-lubricants and sustainable oleochemical feedstocks. Fatty acid esters are a key class of compounds in this domain due to their biodegradability, high lubricity, and derivation from natural sources. britzholdings.com

Bio-Lubricants:

Bio-lubricants are sought after as replacements for mineral oil-based lubricants to reduce environmental pollution. researchgate.net The performance of a bio-lubricant is heavily influenced by the chemical structure of its base oil. researchgate.net this compound, as a long-chain fatty acid ester, is theoretically a candidate for a bio-lubricant base stock. The long hydrocarbon chains of both the stearyl and nervonyl moieties would contribute to a high viscosity index, a desirable property for lubricants operating over a range of temperatures. The ester linkage provides polarity, which can lead to better adhesion to metal surfaces and improved lubricity compared to non-polar mineral oils.

However, the presence of a double bond in the nervonic acid chain could be a point of oxidative instability, a common challenge with unsaturated fatty acid-based lubricants. researchgate.net Research on other unsaturated fatty acid esters has shown that this can be addressed through chemical modifications like epoxidation or by the use of antioxidants. researchgate.net While specific studies on the tribological properties of this compound are not widely available, the characteristics of similar long-chain esters suggest it could offer good lubricating properties.

Oleochemical Feedstocks:

Oleochemicals are chemicals derived from fats and oils and are used in a vast array of industrial products, including soaps, detergents, plastics, and cosmetics. britzholdings.com this compound can be considered a primary oleochemical, synthesized from stearyl alcohol and nervonic acid. Nervonic acid itself is of significant interest due to its biological roles, particularly in the nervous system. google.comnih.gov The production of high-purity nervonic acid and its derivatives is an active area of research. researchgate.net

This compound could serve as a valuable intermediate in the oleochemical industry. For example, it could be used as a precursor for the synthesis of other specialized chemicals. The ester bond can be cleaved through hydrolysis to yield stearyl alcohol and nervonic acid, or it could undergo transesterification to produce other nervonic acid esters. Its high molecular weight and waxy nature at room temperature could also make it a useful component in formulations requiring specific melting profiles or textures, such as in cosmetics or as a plasticizer.

A patent for the synthesis of stearyl erucamide (B86657) (a structurally similar secondary fatty acid amide) highlights the industrial interest in such long-chain fatty acid derivatives, suggesting a potential market for compounds like this compound if produced efficiently. unime.it

Table 1: Inferred Properties of this compound for Bio-Lubricant and Oleochemical Applications

PropertyInferred Characteristic for this compoundRationale
Lubricity HighThe long hydrocarbon chains and polar ester group are typical features of good lubricants.
Viscosity Index HighLong-chain esters generally exhibit a lower rate of viscosity change with temperature.
Oxidative Stability ModerateThe monounsaturated nervonic acid component is susceptible to oxidation.
Biodegradability HighEster linkages and long fatty acid chains are generally biodegradable.
Melting Point High (Waxy Solid)The combined length of the stearyl and nervonyl chains suggests a solid at room temperature.
Role as Oleochemical Intermediate/SpecialtyCan be a source of nervonic acid or used for its physical properties in formulations.

Structure-Property Relationships for Industrial Performance

The industrial performance of a chemical is intrinsically linked to its molecular structure. For this compound, the key structural features are the long saturated stearyl chain (C18), the very-long-chain monounsaturated nervonyl chain (C24:1), and the ester linkage.

The total chain length of 42 carbons is substantial and is the primary determinant of its high melting point and viscosity. This makes it a solid, wax-like material at ambient temperatures, which is a crucial property for applications such as thickeners, structuring agents in cosmetics, or as a component in phase-change materials.

The saturated stearyl alcohol component imparts a degree of oxidative stability and a linear, flexible structure. Stearyl alcohol itself is widely used as an emollient, emulsifier, and thickener in various industrial and pharmaceutical applications. google.com

The monounsaturated nervonic acid component introduces a single point of unsaturation. This cis double bond creates a "kink" in the fatty acid chain, which can disrupt close packing of the molecules. This disruption can influence the crystalline structure and melting behavior of the material, potentially making it more pliable than a fully saturated wax ester of the same chain length. However, as noted, this double bond is also a reactive site that can decrease oxidative stability, which is a critical consideration for lubricant applications where high temperatures and exposure to air are common.

The ester bond provides a site for potential hydrolysis, contributing to its biodegradability. It also adds polarity to an otherwise non-polar molecule, influencing its surface activity and interaction with other materials, which is important for its function as a lubricant or in emulsions.

For industrial performance, these structural attributes would need to be carefully considered and potentially modified to suit specific applications. For instance, to improve its performance as a bio-lubricant, the oxidative stability might be enhanced through hydrogenation of the double bond, although this would alter its fundamental structure and properties, converting it to stearyl behenate.

Table 2: Structure-Property Relationships of this compound

Structural FeatureCorresponding PropertyImplication for Industrial Performance
Long Carbon Chain (C42 total)High Melting Point, High ViscosityUseful as a thickener, structuring agent, and in high-temperature lubricant formulations.
Saturated Stearyl Chain (C18)Oxidative Stability, LinearityContributes to the overall stability and allows for ordered packing in solid phases.
Monounsaturated Nervonyl Chain (C24:1)Lowered Melting Point (vs. saturated equivalent), Site of ReactivityInfluences crystalline structure and flexibility; potential for chemical modification but also a point of oxidative weakness.
Ester LinkagePolarity, HydrolyzableEnhances lubricity and surface adhesion; confers biodegradability.

Hybrid Biomaterials Incorporating this compound

Hybrid biomaterials, which combine different classes of materials (e.g., polymers and lipids), are being developed to create substances with tailored properties for biomedical applications. unime.itmdpi.com The incorporation of fatty acid esters into biomaterials can be used to control properties such as hydrophobicity, drug release profiles, and mechanical characteristics.

Given its properties, this compound could be incorporated into hybrid biomaterials in several ways:

As a hydrophobic matrix component: In drug delivery systems, this compound could form part of a lipid-based matrix for the sustained release of hydrophobic drugs. Its high melting point would ensure the matrix remains solid at body temperature, and its biocompatibility (inferred from its constituent parts) would be advantageous.

In polymer-lipid composites: this compound could be blended with biodegradable polymers like polylactic acid (PLA) or polycaprolactone (B3415563) (PCL) to modify their properties. For example, it could act as a plasticizer to increase flexibility or as a hydrophobic agent to reduce the water uptake and degradation rate of the polymer. Research has been conducted on incorporating other fatty acid esters into cellulose-based bioplastics to tune their mechanical performance. researchgate.net

In surface coatings for medical devices: The hydrophobic and lubricating properties of this compound make it a potential candidate for coatings on medical implants. Such a coating could reduce friction and potentially modulate the biological response to the implant. Fatty acid-derived biomaterials have been explored as coatings for medical devices to control drug release. ontosight.ai

The synthesis of such hybrid materials would likely involve techniques such as melt-blending, solvent casting, or emulsion-based methods. The long, amphiphilic nature of this compound could facilitate its dispersion within a polymer matrix, creating a more homogenous hybrid material.

While no specific studies detailing the creation of hybrid biomaterials with this compound have been identified, the principles of biomaterial design and the known properties of its components strongly suggest its potential utility in this area. Further research would be needed to characterize the properties of such hybrid materials and to evaluate their performance in specific bioengineering applications.

Agricultural and Plant Lipid Research Contexts of Stearyl Nervonoate

Potential for Bioenergy and Sustainable Resource Applications (as a lipid source)

Plant-derived wax esters, including stearyl nervonoate, represent a high-value, renewable resource with significant potential in bioenergy and as a sustainable industrial feedstock. goettingen-research-online.de These specialty lipids can serve as environmentally benign substitutes for fossil fuel-based products. researchgate.netoup.com

The industrial applications for wax esters are diverse. They are prized for their properties as high-performance lubricants, and are also used in cosmetics, pharmaceuticals, polishes, and printing inks. oup.commdpi.com Historically, a major source of industrial wax esters was sperm whale oil, but this is no longer a viable or ethical option. oup.com While some plants like jojoba produce wax esters naturally, their cultivation is limited. Metabolic engineering of high-yielding oilseed crops like Camelina sativa or Brassica carinata offers a scalable and sustainable platform for producing tailored wax esters. goettingen-research-online.demdpi.com

Furthermore, wax esters are considered a superior substrate for the production of biodiesel. goettingen-research-online.de They possess a higher energy density compared to the triacylglycerol-based vegetable oils currently used in biofuel production. goettingen-research-online.degoogle.com The development of dedicated non-food oilseed crops engineered to accumulate wax esters could provide a low-carbon-intensity feedstock for renewable jet fuel and other biofuels, avoiding competition with the food supply chain. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues for Stearyl Nervonoate

Integration of Advanced Omics Technologies for Comprehensive Lipid Analysis

The study of lipids, or lipidomics, has been revolutionized by the advent of "omics" technologies, which allow for the large-scale analysis of biological molecules. humanspecificresearch.orgihuican.org Integrating these advanced techniques will provide a more holistic understanding of stearyl nervonoate's role in biological systems.

Lipidomics , the comprehensive analysis of all lipids in a biological sample, is central to this endeavor. ihuican.org Advanced mass spectrometry coupled with liquid chromatography (LC-MS) enables the sensitive and quantitative analysis of hundreds of lipid species, including wax esters like this compound. ihuican.orgmdpi.com Untargeted lipidomics, in particular, offers an unbiased approach to simultaneously measure a wide array of lipid components in complex mixtures. mdpi.com This can reveal previously unknown connections between this compound and other lipid classes, providing a broader picture of its metabolic network.

Furthermore, a multi-omics approach , which combines lipidomics with other omics disciplines such as genomics, transcriptomics, and proteomics, holds the key to unraveling the complex regulatory mechanisms governing this compound metabolism. frontiersin.orgmdpi.com By correlating changes in gene expression (transcriptomics) and protein levels (proteomics) with fluctuations in this compound concentrations, researchers can identify the enzymes and signaling pathways that control its synthesis, degradation, and transport. This integrated approach has already proven effective in understanding lipid metabolism in various contexts, from human diseases to agricultural applications. frontiersin.orgnih.gov

For instance, identifying genes whose expression patterns are linked to this compound levels could uncover novel therapeutic targets for diseases where very long-chain fatty acid metabolism is dysregulated. humanspecificresearch.org Similarly, understanding how environmental factors influence the "pan-ome"—the entirety of omics data—can shed light on the role of this compound in adaptation and stress responses. mdpi.com

Molecular Dynamics Simulations and Computational Modeling of this compound Behavior

While experimental techniques provide invaluable data, computational methods offer a complementary approach to investigate the behavior of molecules at an atomic level. Molecular dynamics (MD) simulations are a powerful tool for studying the movement and interactions of atoms and molecules over time. nih.gov This in silico approach can provide unprecedented insights into the physical and chemical properties of this compound and its interactions with other biological components.

MD simulations can be used to model the behavior of this compound within biological membranes, which are crucial for cellular function. By simulating the interactions between this compound and various membrane lipids and proteins, researchers can predict how it might affect membrane fluidity, permeability, and the function of embedded proteins. These simulations can help to elucidate the structural basis for any observed biological effects of this compound.

For example, computational studies on similar lipid molecules, like stearoyl-CoA, have successfully characterized their dynamics within enzyme active sites, providing a deeper understanding of their metabolic processing. nih.gov Such simulations can reveal key structural features and interactions that govern the behavior of these long-chain molecules. nih.gov The application of MD simulations is expanding, with models being developed to understand complex multicellular systems and the interactions between cells. plos.orgmdpi.com

The predictive power of MD simulations can also guide experimental design. nih.gov By simulating various scenarios, researchers can generate hypotheses about the function of this compound that can then be tested in the laboratory, saving time and resources. This synergy between computational and experimental approaches is a hallmark of modern scientific research.

Exploration of Novel Chemo-Enzymatic Synthesis Pathways

The ability to synthesize this compound and its analogs with high purity and efficiency is crucial for both research and potential commercial applications. Chemo-enzymatic synthesis , which combines traditional chemical methods with the high selectivity of enzymes, offers a promising avenue for developing sustainable and efficient synthetic routes. mdpi.comfrontiersin.org

Enzymes, particularly lipases, are highly effective biocatalysts for esterification reactions, the chemical process that forms esters like this compound. frontiersin.orgnih.gov These enzymes can operate under mild conditions and often exhibit high regio- and enantioselectivity, leading to purer products with fewer side reactions compared to purely chemical methods. ntnu.no Researchers are exploring the use of immobilized enzymes, which can be easily recovered and reused, further enhancing the sustainability and cost-effectiveness of the process. nih.gov

Recent studies have demonstrated the successful use of chemo-enzymatic methods to produce a variety of complex lipid molecules, including antioxidants and bioactive propenylbenzene derivatives. mdpi.comnih.gov These approaches often involve a multi-step process where enzymes are used for key transformations, such as the selective formation of an ester bond, while chemical steps are employed for other modifications. frontiersin.org

The development of novel chemo-enzymatic pathways for this compound could involve screening for new lipases with optimal activity and stability for this specific substrate. Genetic engineering could also be used to tailor the properties of existing enzymes to improve their efficiency in synthesizing very long-chain fatty acid esters. These advancements will not only facilitate further research into the biological roles of this compound but also open doors for its potential use in various industries.

Interdisciplinary Research at the Interface of Lipid Science, Materials Science, and Bioengineering

The unique properties of this compound, a long-chain wax ester, make it a molecule of interest not only in biology but also in materials science and bioengineering. Future research will increasingly be characterized by interdisciplinary collaborations that bridge these fields.

In materials science , the long hydrocarbon chains of this compound could be exploited to create novel biomaterials. For instance, its waxy nature could be utilized in the development of hydrophobic coatings, lubricants, or phase-change materials for thermal energy storage. Understanding the self-assembly properties of this compound and its derivatives could lead to the design of new nanostructured materials with tailored functionalities.

In the realm of bioengineering , this compound could be investigated for its potential role in drug delivery systems. Its lipid nature could allow it to be incorporated into lipid nanoparticles or liposomes, which are used to encapsulate and deliver therapeutic agents to specific targets within the body. The interaction of such delivery systems with cell membranes, a process that can be modeled using molecular dynamics simulations, would be a key area of investigation. nih.gov

Furthermore, the intersection of lipid science with nutritional science and medicine continues to be a fertile ground for research. ontosight.ai Investigating how dietary intake of nervonic acid or its esters might influence the levels of this compound in the body and the subsequent impact on health remains an important area of study. This research could inform the development of functional foods or nutritional supplements. mdpi.com

The convergence of these diverse scientific disciplines will be essential to fully unlock the potential of this compound. By combining the expertise of lipid biochemists, materials scientists, computational chemists, and bioengineers, a comprehensive understanding of this fascinating molecule can be achieved, paving the way for innovative applications in health and technology.

Q & A

Q. What are the critical parameters for synthesizing stearyl nervonoate, and how are they optimized experimentally?

To optimize synthesis, researchers should systematically evaluate factors such as reaction temperature, molar ratios of precursors (e.g., nervonic acid and stearyl alcohol), catalyst concentration, and reaction duration. Orthogonal experimental designs (e.g., L9 orthogonal array) are effective for identifying optimal conditions by minimizing trial runs . For example, a study on structurally similar compounds (e.g., stearyl calcium lactate) used temperature (110°C), molar ratio (1.8:1), and catalyst (1.0%) as key variables, validated through acid/ester value measurements .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional properties?

Infrared spectroscopy (IR) is essential for identifying esterification via carbonyl group peaks (~1740 cm⁻¹) and hydroxyl group reduction. Complementary techniques like nuclear magnetic resonance (NMR) (e.g., ¹³C NMR for carbon backbone confirmation) and mass spectrometry (MS) provide molecular weight validation. Purity can be assessed using high-performance liquid chromatography (HPLC) with UV detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported optimal synthesis conditions for this compound across studies?

Contradictions often arise from variability in raw material purity, catalyst efficiency, or reaction environments. To address this:

  • Conduct sensitivity analyses to isolate influential variables (e.g., catalyst type vs. temperature).
  • Replicate studies using standardized reagents and controlled conditions (e.g., inert atmosphere).
  • Apply statistical tools (e.g., ANOVA) to quantify parameter interactions .

Q. What methodological strategies ensure reproducibility in this compound synthesis and application studies?

  • Documentation: Record exact reagent sources, purification steps, and environmental conditions (humidity, oxygen levels).
  • Validation: Include internal controls (e.g., commercial emulsifiers) in functional assays.
  • Peer review: Pre-publish protocols on platforms like *Protocols.io * to solicit feedback before full-scale experiments .

Q. How should researchers design experiments to evaluate this compound’s stability under varying physicochemical conditions?

  • Accelerated stability testing: Expose the compound to stressors (e.g., high temperature, UV light) and monitor degradation via HPLC or gas chromatography (GC).
  • Kinetic modeling: Use Arrhenius equations to predict shelf life under standard storage conditions.
  • Microscopy: Assess structural changes (e.g., crystallization) using polarized light microscopy .

Data Analysis and Reporting

Q. How can researchers effectively present contradictory data on this compound’s emulsification efficiency?

  • Comparative tables: Tabulate results from multiple studies, highlighting variables like pH, temperature, and substrate concentration.
  • Meta-analysis: Pool data to identify trends or outliers, using forest plots to visualize effect sizes.
  • Mechanistic hypotheses: Propose molecular-level explanations (e.g., steric hindrance vs. hydrophile-lipophile balance variations) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Non-linear regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
  • Bootstrap resampling: Assess confidence intervals for small sample sizes.
  • Multivariate analysis: Account for confounding factors like cell line variability or solvent toxicity .

Methodological Rigor and Ethics

Q. How should researchers address potential biases in in vivo studies of this compound’s metabolic effects?

  • Blinding: Use double-blind protocols for treatment administration and data collection.
  • Randomization: Assign subjects to control/treatment groups using stratified random sampling.
  • Ethical compliance: Adhere to institutional guidelines for animal/human studies, including informed consent and IACUC/IRB approvals .

Q. What steps ensure ethical rigor in sourcing raw materials for this compound synthesis?

  • Sustainability audits: Verify suppliers’ adherence to ethical sourcing (e.g., non-GMO nervonic acid).
  • Traceability: Maintain batch-specific documentation for reagents to address contamination concerns.
  • Conflict disclosure: Report funding sources or partnerships that might influence material selection .

Future Directions

Q. How can computational modeling enhance the study of this compound’s interactions with lipid bilayers?

  • Molecular dynamics (MD) simulations: Predict partitioning behavior and stability in bilayer systems.
  • Quantitative structure-activity relationship (QSAR): Correlate structural features (e.g., alkyl chain length) with emulsification efficacy .

Q. What gaps exist in understanding this compound’s role in neurological models, and how can they be addressed?

  • Mechanistic studies: Use fluorescence microscopy to track cellular uptake in neuron cultures.
  • Longitudinal designs: Monitor chronic exposure effects in in vivo models with biomarkers like glial fibrillary acidic protein (GFAP) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.